Paynantheine

Description

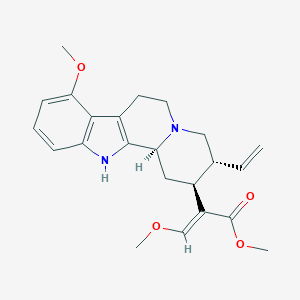

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h5-8,13-14,16,19,24H,1,9-12H2,2-4H3/b17-13+/t14-,16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZKIGWXPPFMRG-CYSPOEIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1CC2C3=C(CCN2CC1C=C)C4=C(N3)C=CC=C4OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=C(N3)C=CC=C4OC)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904742 | |

| Record name | Paynantheine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4697-66-9, 1346-36-7 | |

| Record name | Paynantheine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4697-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paynantheine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paynantheine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAYNANTHEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLG43M4U5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Solvent-Based Extraction from Mitragyna speciosa

The primary source of paynantheine remains the leaves of Mitragyna speciosa, where it coexists with mitragynine and speciogynine. A standardized protocol involves macerating dried kratom leaves in ethanol, followed by alkaloid enrichment via acid-base partitioning. Crude extracts are treated with hydrochloric acid (pH 2–3) to protonate alkaloids, then basified with sodium hydroxide (pH 9–10) to precipitate freebase forms. Chloroform extraction yields an alkaloid-rich fraction containing 0.8–1.2% this compound by mass.

Chromatographic Purification

Gravity column chromatography using silica gel (60–120 mesh) with gradient elution (n-hexane:ethyl acetate 6:4 → 1:1) resolves this compound from structurally similar alkaloids. Final purification employs Sephadex LH-20 size-exclusion chromatography with methanol, achieving 98% purity as verified by HPLC-DAD. Nuclear magnetic resonance (NMR) characterization confirms identity through key signals:

Table 1: Isolation Yields from 100 g Dried Leaves

| Step | Mass Output | This compound Content |

|---|---|---|

| Crude Ethanol Extract | 8.2 g | 0.9% |

| Acid-Base Partition | 3.8 g | 2.1% |

| Final Purification | 7.1 mg | 98.0% |

Total Synthesis Approaches

Enantioselective Pictet-Spengler Reaction

The landmark synthesis by Kerschgens et al. (2012) establishes a thiourea-catalyzed asymmetric route:

-

Aldehyde 8 Preparation: 4-Methoxytryptamine undergoes Vilsmeier-Haack formylation with POCl₃/DMF to install the C-3 formyl group (72% yield).

-

Thiourea Catalysis: Chiral thiourea catalyst (10 mol%) induces enantioselective cyclization between aldehyde 8 and tryptamine derivative, forming the tetrahydro-β-carboline core with 94% ee.

-

Allylation: Palladium-catalyzed Tsuji-Trost reaction installs the C-20 allyl group using allyl carbonate (Pd(OAc)₂, dppe ligand, 86% yield).

Table 2: Key Synthetic Intermediates

| Compound | Step | Yield | Purity (HPLC) |

|---|---|---|---|

| 8 | Vilsmeier-Haack | 72% | 95% |

| 18 | Thiourea Cyclization | 81% | 99% |

| This compound | Final Allylation | 78% | 98% |

Late-Stage Functionalization

Post-cyclization modifications enable structural diversification:

-

Esterification: Treatment with methyl chloroformate in THF with Cs₂CO₃ achieves 92% conversion to the C-22 methoxycarbonyl group.

-

Oxidative Dearomatization: MnO₂-mediated oxidation introduces the C-17 methoxy group while preserving stereochemistry.

Biosynthetic Engineering Strategies

Enzymatic Pathway Reconstitution

Recent work identified two key enzymes in this compound biosynthesis:

-

MsDCS1 (Dihydrocorynantheine synthase): Catalyzes stereoselective reduction of strictosidine aglycone to (20R)-corynantheidine, the this compound precursor.

-

MsEnolMT (Enol methyltransferase): Installs the C-17 methoxy group via S-adenosylmethionine-dependent methylation.

Directed Biosynthesis in Nicotiana benthamiana

Transient expression of MsDCS1 and MsEnolMT in tobacco enables heterologous production:

Table 3: Enzyme Variants and Product Distribution

| MsDCS1 Variant | C-20 Configuration | This compound (%) |

|---|---|---|

| Wild-Type | R | 68% |

| F267A | S | <5% |

| Y189F | R | 71% |

Analytical Characterization

Spectroscopic Validation

Ultra-high-performance liquid chromatography quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) confirms molecular identity:

Chemical Reactions Analysis

Types of Reactions

Paynantheine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired transformation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Pharmacological Properties

Cytotoxicity and Drug Resistance

Recent studies have demonstrated that paynantheine exhibits significant cytotoxic effects against certain cancer cell lines, particularly those exhibiting multidrug resistance. In a study comparing this compound and other alkaloids like speciociliatine, it was found that this compound effectively reversed multidrug resistance in MCF7MX and EPG85.257RDB breast cancer cells. The compound showed greater cytotoxicity in MTT assays, indicating its potential as an anti-cancer agent .

The interaction of this compound with ATP-binding cassette (ABC) transporters, specifically ABCB1 and ABCG2, was also investigated. This compound demonstrated a higher binding score to these transporters compared to morphine, suggesting it may reduce drug resistance in cancer therapies by influencing the expression of these proteins .

Safety and Toxicity

Hepatotoxicity Studies

Research evaluating the hepatotoxic effects of this compound revealed that it has a relatively low cytotoxic profile. In studies involving human liver cell lines (HL-7702 and HepG2), this compound exhibited weak cytotoxic properties compared to mitragynine, another prominent kratom alkaloid. This suggests that this compound may be safer for use in therapeutic contexts, particularly concerning liver health .

Case Studies and Clinical Implications

Potential for Alcohol Use Disorder Treatment

This compound has been explored as a candidate for treating alcohol use disorder due to its unique pharmacological properties. In animal models, it has been shown to decrease voluntary alcohol consumption without inducing significant side effects commonly associated with opioid use . This positions this compound as a potential therapeutic agent that could mitigate withdrawal symptoms while minimizing the risk of addiction.

Summary Table of this compound Applications

Mechanism of Action

Paynantheine exerts its effects primarily through its interaction with opioid receptors. It acts as a competitive antagonist at the human mu-opioid receptor, blocking pain signals and providing analgesic effects similar to opioids . The compound’s mechanism of action involves binding to the receptor and preventing the activation of pain pathways. Additionally, this compound has been found to interact with serotonin receptors, contributing to its mood-enhancing properties .

Comparison with Similar Compounds

Table 2: Synergistic Effects with Cisplatin

| Cell Line | This compound Concentration | Cisplatin IC₅₀ Reduction |

|---|---|---|

| HK-1 (NPC) | 8–32 µM | 2-fold |

| C666-1 (NPC) | 25–45 µM | 4–5 fold |

- In 3D spheroid models, this compound-cisplatin combinations inhibit tumor growth and invasion comparably to 24-well plate assays .

Pharmacokinetic and Metabolic Considerations

Biological Activity

Introduction

Paynantheine is an alkaloid derived from Mitragyna speciosa, commonly known as kratom. This compound has garnered attention for its potential therapeutic applications, particularly in pain management and as a possible treatment for opioid addiction. This article explores the biological activity of this compound, focusing on its pharmacological properties, interactions with various receptors, and its effects in preclinical studies.

Receptor Interactions

This compound exhibits significant interactions with several receptors in the human body, particularly those involved in pain modulation and neurotransmission. The following table summarizes its binding affinities to key receptors:

Cytotoxic Effects

Recent studies have evaluated the cytotoxic effects of this compound in cancer cell lines. In vitro assays demonstrated that this compound can sensitize nasopharyngeal carcinoma cells to cisplatin, enhancing the efficacy of this chemotherapeutic agent. Notably, at concentrations of 25 µM and above, this compound increased the sensitivity of C666-1 cells to cisplatin by approximately 4- to 5-fold .

Antinociceptive Effects

This compound has been shown to possess antinociceptive properties, which are beneficial for pain relief. In rodent models, it exhibited partial agonist activity at opioid receptors, resulting in pain relief comparable to lower doses of traditional opioids without significant respiratory depression—a common side effect associated with opioid use .

Study on Chemosensitization

In a study assessing the potential of kratom alkaloids as chemosensitizers, this compound was tested alongside mitragynine and speciociliatine. The results indicated that while all three compounds had limited effects when used alone, their combination with cisplatin significantly enhanced cytotoxicity against nasopharyngeal carcinoma cell lines. Specifically, this compound at higher concentrations demonstrated a synergistic effect with cisplatin, suggesting its potential role in cancer therapy .

Behavioral Studies

Behavioral assessments in animal models have indicated that this compound may reduce alcohol consumption through its action on opioid receptors. This suggests a potential application in treating alcohol use disorders by mitigating withdrawal symptoms without the high abuse potential associated with stronger opioids like morphine .

Q & A

Basic Research Questions

Q. How is paynantheine identified and quantified in Mitragyna speciosa (kratom) extracts?

- Methodological guidance : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with diode-array detection (DAD) for precise quantification . For example, GC-MS protocols optimized for small kratom samples can detect this compound alongside mitragynine and 3-isothis compound, with retention times and mass spectra validated against reference standards .

- Data consideration : Ensure calibration curves are constructed using purified this compound (≥95% purity) to avoid cross-reactivity with structurally similar alkaloids.

Q. What are the standard pharmacological assays to evaluate this compound’s opioid receptor activity?

- Experimental design : Employ in vitro bioassays such as guinea pig ileum (GPI) contractions to measure opioid agonist efficacy. For instance, this compound shows a pEC50 of 4.99 ± 0.06 in GPI assays, compared to morphine’s pEC50 of 7.15 ± 0.05 .

- Controls : Include positive controls (e.g., morphine) and negative controls (e.g., naloxone for receptor antagonism) to validate specificity.

Advanced Research Questions

Q. How do contradictory findings about this compound’s pharmacological effects arise across studies?

- Analysis framework :

- Source variability : Differences in kratom sourcing (geographical origin, plant age) can alter alkaloid ratios .

- Assay sensitivity : Compare methodologies (e.g., GPI vs. cell-based β-arrestin-2 recruitment assays) that may yield divergent results due to pathway-specific biases .

- Statistical rigor : Use multivariate regression to isolate variables affecting outcomes (e.g., dose-response curves under varying pH conditions).

Q. What experimental strategies address this compound’s low bioavailability in preclinical models?

- Methodological solutions :

- Formulation optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance solubility .

- Metabolite tracking : Employ LC-MS/MS to monitor this compound metabolites (e.g., O-demethylated derivatives) in plasma and tissues .

Q. How can researchers differentiate this compound’s effects from those of mitragynine and 7-hydroxymitragynine in vivo?

- Experimental design :

- Selective knockout models : Use CRISPR/Cas9-edited cell lines lacking specific cytochrome P450 enzymes involved in mitragynine metabolism.

- Isolated administration : Administer purified this compound (≥98% purity) to avoid confounding effects from co-occurring alkaloids .

Methodological Best Practices

- Sample preparation : Lyophilize plant material and perform liquid-liquid extraction with dichloromethane:methanol (9:1) to maximize alkaloid recovery .

- Ethical considerations : For in vivo studies, adhere to ARRIVE guidelines for preclinical reporting and obtain institutional animal care committee approvals .

- Data validation : Use open-access repositories (e.g., Zenodo) to share raw chromatograms and dose-response datasets, ensuring reproducibility .

Key Research Gaps

- Mechanistic clarity : The role of this compound in non-opioid pathways (e.g., adrenergic or serotoninergic systems) remains underexplored .

- Long-term toxicity : No longitudinal studies exist on this compound’s effects on organ systems (e.g., hepatic CYP450 inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.